
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound similar to quinoline . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon . It’s important to note that trifluoromethylated compounds are of some importance in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for “8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” were not found, trifluoromethyl-containing compounds can be synthesized through various methods . For instance, one method involves the reaction of aryl iodides with trifluoromethyl copper . Another method involves the conversion of carboxylic acids to trifluoromethyl groups by treatment with sulfur tetrafluoride .Applications De Recherche Scientifique
Chelate Extraction Reagents : A study by Ajioka, Oshima, and Hirayama (2008) explored the use of 8-sulfonamidoquinoline derivatives, closely related to 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, as chelate extraction reagents for divalent metal cations in an ionic liquid extraction system. The derivatives demonstrated superior extractability in the ionic liquid phase compared to a chloroform system, suggesting potential applications in metal extraction and purification processes T. Ajioka, S. Oshima, N. Hirayama, Talanta, 2008.
Organic Light-Emitting Diodes (OLEDs) : Research by Halls and Schlegel (2001) on tris(8-hydroxyquinoline)aluminum(III), a compound related to 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, highlighted its application in OLEDs. The study focused on the electronic structure and excited-state processes of the compound, providing insights into its function as an electron transport material and emitting layer in OLEDs M. Halls, H. Schlegel, Chemistry of Materials, 2001.
Metallosupramolecular Chemistry : Albrecht, Fiege, and Osetska (2008) discussed the role of 8-hydroxyquinoline derivatives in metallosupramolecular chemistry. These derivatives have been used to create new supramolecular sensors, emitting devices, and self-assembled aggregates, indicating their versatility and potential in the development of novel materials and chemical sensors M. Albrecht, Marcel Fiege, Olga V. Osetska, Coordination Chemistry Reviews, 2008.
PH-Sensing Properties : Chen et al. (2011) synthesized novel 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives with pH-sensing properties. These compounds exhibited OFF-ON-OFF type of pH-dependent fluorescent behavior, showcasing their potential in developing pH sensors and imaging agents in biological and environmental applications Yuting Chen, Hailong Wang, Liang Wan, Y. Bian, Jianzhuang Jiang, The Journal of organic chemistry, 2011.
Propriétés
IUPAC Name |
8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9;/h1-3,14H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBPQUBZZNMSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662880 | |
| Record name | 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1074764-70-7 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-8-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074764-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



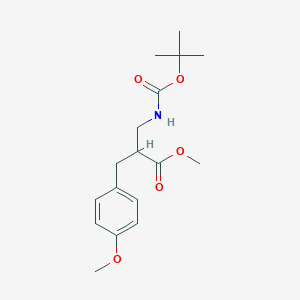
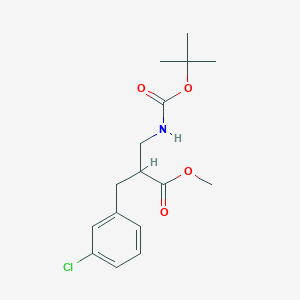

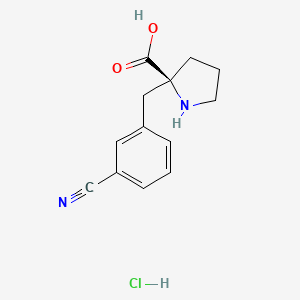
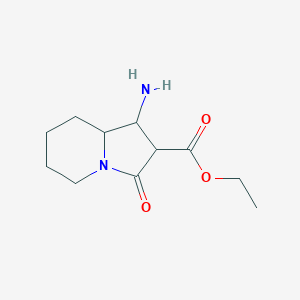
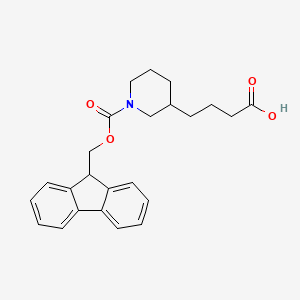
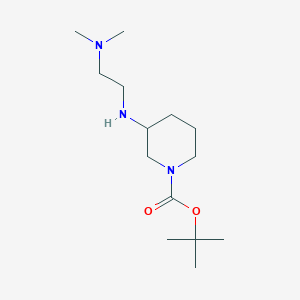
![1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1500216.png)
![2',6'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B1500217.png)
![2-Chloro-N,N-dimethyl-2-[2-(4-nitrophenyl)hydrazono]acetamide](/img/structure/B1500220.png)
![2-Chloro-2-[2-(2-chloro-4-methylphenyl)hydrazono]-N-phenylacetamide](/img/structure/B1500221.png)


